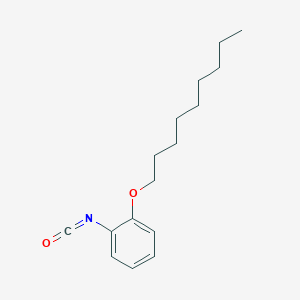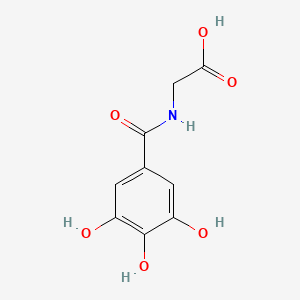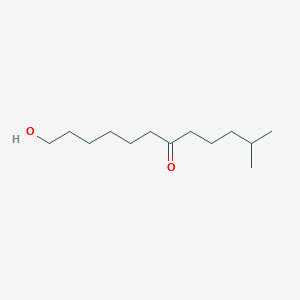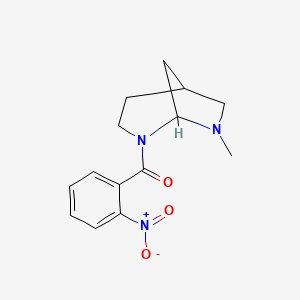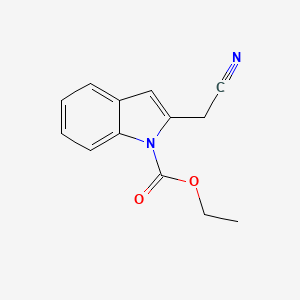![molecular formula C13H13NOS B14636838 2-[(3-Methoxyphenyl)sulfanyl]aniline CAS No. 54815-64-4](/img/structure/B14636838.png)
2-[(3-Methoxyphenyl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methoxyphenyl)sulfanyl]aniline is an organic compound with the molecular formula C13H13NOS. It consists of an aniline group substituted with a 3-methoxyphenylsulfanyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)sulfanyl]aniline typically involves the reaction of 3-methoxythiophenol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the thiophenol reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Methoxyphenyl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
2-[(3-Methoxyphenyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(3-Methoxyphenyl)sulfanyl]aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. It can also undergo redox reactions, where it either donates or accepts electrons, leading to the formation of different products. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Methoxyphenyl)sulfanyl]aniline
- 2-[(3-Methylphenyl)sulfanyl]aniline
- 2-[(3-Chlorophenyl)sulfanyl]aniline
Uniqueness
2-[(3-Methoxyphenyl)sulfanyl]aniline is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This substitution can influence the compound’s reactivity and its interactions with other molecules, making it distinct from its analogs with different substituents .
Propriétés
Numéro CAS |
54815-64-4 |
|---|---|
Formule moléculaire |
C13H13NOS |
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)sulfanylaniline |
InChI |
InChI=1S/C13H13NOS/c1-15-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14/h2-9H,14H2,1H3 |
Clé InChI |
UYDKVYPFSPUUBP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)SC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


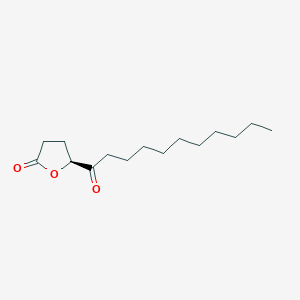

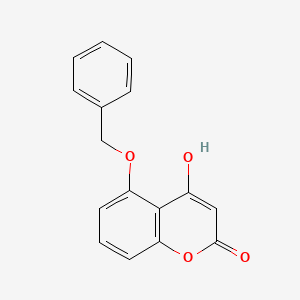
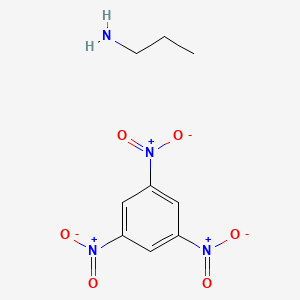
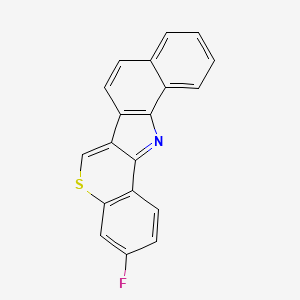
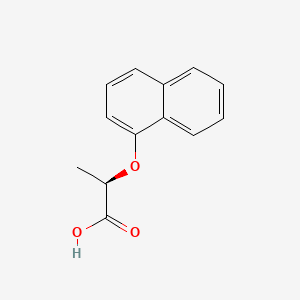
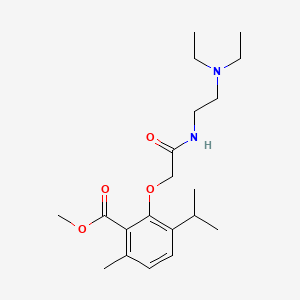
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
![(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14636809.png)
